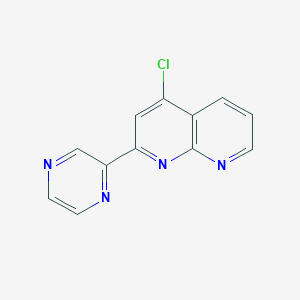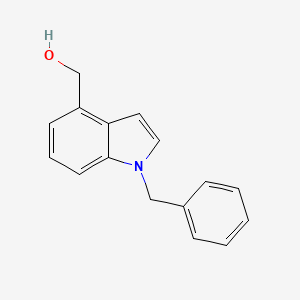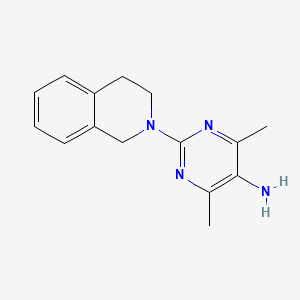
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine is a complex organic compound characterized by its unique structure, which includes a dihydro-isoquinoline ring system and a dimethylated pyrimidinamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a dihydroisoquinoline precursor with appropriate reagents under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Production of reduced isoquinoline derivatives.
Substitution: Introduction of various substituents on the isoquinoline ring.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.
Biology: In biological research, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine has been studied for its potential biological activity. It may act as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance and stability of these products.
作用机制
The mechanism by which 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-acetamide
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-pyridines
Uniqueness: Compared to these similar compounds, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine stands out due to its specific structural features and potential applications. Its dimethylated pyrimidinamine group provides unique chemical properties that can be leveraged in various scientific and industrial contexts.
属性
分子式 |
C15H18N4 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C15H18N4/c1-10-14(16)11(2)18-15(17-10)19-8-7-12-5-3-4-6-13(12)9-19/h3-6H,7-9,16H2,1-2H3 |
InChI 键 |
CPCHRVAFINZGOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N2CCC3=CC=CC=C3C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
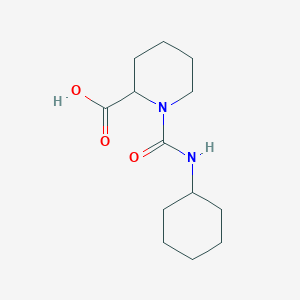


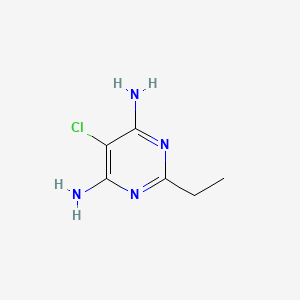
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
